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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)oxazole

Cat. No.: B079280 Get Quote

Introduction: The 4-(4-nitrophenyl)oxazole motif has emerged as a significant building block in

medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic

agents. This heterocyclic structure, characterized by an oxazole ring substituted with a 4-

nitrophenyl group, has been incorporated into a range of bioactive molecules demonstrating

promising activities against various diseases, including cancer, microbial infections, and

parasitic diseases. The electron-withdrawing nature of the nitro group, coupled with the unique

electronic and structural features of the oxazole ring, provides a valuable framework for

designing compounds with specific biological targets.

Key Applications in Drug Discovery
Derivatives of 4-(4-nitrophenyl)oxazole have shown considerable potential across several

therapeutic areas:

Anticancer Activity: The 4-(4-nitrophenyl)oxazole scaffold has been utilized in the synthesis

of compounds with antiproliferative properties. While specific signaling pathways for direct

derivatives are still under extensive investigation, related compounds containing the

nitrophenyl moiety have been shown to induce apoptosis and inhibit key signaling pathways

involved in cancer progression, such as the NF-κB pathway.

Antimicrobial Activity: The structural features of 4-(4-nitrophenyl)oxazole make it a

promising candidate for the development of new antimicrobial agents. Derivatives have been

synthesized and evaluated against various bacterial and fungal strains, demonstrating the

potential of this scaffold to yield compounds with significant antimicrobial efficacy.
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Antitrypanosomal Activity: While not a direct oxazole derivative, the closely related 4-(4-

nitrophenyl)-1H-1,2,3-triazole scaffold has yielded compounds with potent activity against

Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This highlights the

importance of the 4-nitrophenyl group in designing antiparasitic agents and provides a strong

rationale for exploring 4-(4-nitrophenyl)oxazole derivatives for similar applications.

Data Presentation: Biological Activity of Related
Compounds
The following table summarizes the biological activity of selected compounds that, while not all

direct derivatives of 4-(4-nitrophenyl)oxazole, feature the closely related 4-(4-

nitrophenyl)triazole or nitrophenyl-oxadiazole structures, illustrating the therapeutic potential of

the 4-nitrophenyl pharmacophore.
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Compound
ID

Scaffold
Biological
Activity

Target
Organism/C
ell Line

IC50 Value Reference

Compound

16 (analogue)

4-(4-

Nitrophenyl)-

1H-1,2,3-

triazole

Antitrypanoso

mal

Trypanosoma

cruzi

(intracellular

amastigotes

in LLC-MK2

cells)

0.16 ± 0.02

µM
[1]

Compound

19 (analogue)

4-(4-

Nitrophenyl)-

1H-1,2,3-

triazole

Antitrypanoso

mal

Trypanosoma

cruzi

(intracellular

amastigotes

in LLC-MK2

cells)

0.10 ± 0.04

µM
[1]

Benzimidazol

e derivative

(19)

2-((5-(4-

Nitrophenyl)-

1,3,4-

oxadiazol-2-

yl)thiomethyl)

-1-

benzylbenzim

idazole

Cytotoxicity - 17.5 µM [2]

Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine
A key starting material for the synthesis of more complex derivatives is 4-(4-nitrophenyl)oxazol-

2-amine. An efficient synthesis can be achieved via the reaction of 2-bromo-1-(4-

nitrophenyl)ethan-1-one with urea.

Materials:

2-bromo-1-(4-nitrophenyl)ethan-1-one
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Urea

Deep Eutectic Solvent (e.g., choline chloride:urea) or a suitable organic solvent (e.g.,

ethanol)

Protocol (Thermal Method):[3]

In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and

urea (1.2 equivalents) in a suitable solvent like ethanol.

Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

The product will precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold ethanol to remove any unreacted starting materials.

Dry the product under vacuum to obtain 4-(4-nitrophenyl)oxazol-2-amine.

Protocol (Ultrasound-Assisted Method):[3]

In a suitable vessel, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent), urea (1.2

equivalents), and a deep eutectic solvent.

Submerge the vessel in an ultrasonic bath.

Irradiate the mixture with ultrasound at a specified frequency and power for a short duration

(e.g., 8-10 minutes).

Monitor the reaction by TLC.

After completion, extract the product using a suitable organic solvent.

Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield the product.

General Protocol for Synthesis of 2,5-Disubstituted
1,3,4-Oxadiazole Derivatives (Illustrative)
This protocol describes a general method for synthesizing 1,3,4-oxadiazole derivatives, which

can be adapted for nitrophenyl-containing analogues.[4]

Step 1: Synthesis of Hydrazide

To a solution of a methyl ester (e.g., methyl 4-nitrobenzoate) in ethanol, add hydrazine

hydrate.

Reflux the mixture for several hours.

Cool the reaction mixture to obtain the corresponding hydrazide as a solid precipitate.

Filter and dry the product.

Step 2: Synthesis of N'-acylhydrazide

React the hydrazide from Step 1 with an appropriate acyl chloride in a suitable solvent (e.g.,

pyridine or dichloromethane with a base) at 0°C to room temperature.

Work up the reaction to isolate the N,N'-diacylhydrazine.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

Treat the N,N'-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride

(POCl₃) or sulfuric acid (H₂SO₄).[4]

Heat the reaction mixture to effect cyclization.

After completion, carefully quench the reaction with ice-water and neutralize with a base.

Extract the product with an organic solvent and purify by recrystallization or column

chromatography.
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Visualizations
Logical Workflow for the Synthesis of Bioactive Oxazole
Derivatives
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Caption: Synthetic workflow for developing bioactive oxazole derivatives.
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Caption: Inhibition of the NF-κB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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